molecular formula C8H9F2N3O4 B2626310 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1946813-04-2

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2626310
CAS No.: 1946813-04-2
M. Wt: 249.174
InChI Key: LHMZGKXXLKYCAC-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The difluoromethyl, methyl, and nitro groups can be introduced through various substitution reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through the reaction of the pyrazole derivative with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction of Nitro Group: Amino derivative of the pyrazole compound.

    Substitution of Difluoromethyl Group: Various substituted pyrazole derivatives.

    Hydrolysis: Propanoic acid derivatives.

Scientific Research Applications

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(trifluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-[3-(chloromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-3-6(13(16)17)5(7(9)10)11-12(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMZGKXXLKYCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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